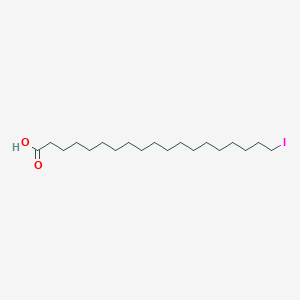19-Iodononadecanoic acid
CAS No.:
Cat. No.: VC13922682
Molecular Formula: C19H37IO2
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H37IO2 |
|---|---|
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | 19-iodononadecanoic acid |
| Standard InChI | InChI=1S/C19H37IO2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h1-18H2,(H,21,22) |
| Standard InChI Key | AKSMAMMWKSHIBY-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCCCCCCCI)CCCCCCCCC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
19-Iodononadecanoic acid (C₁₉H₃₇IO₂) consists of a 19-carbon saturated fatty acid chain with a terminal iodine substitution. The iodine atom replaces a hydrogen at the ω-1 position, conferring distinct physicochemical properties. The carboxyl group at the α-position ensures solubility in polar solvents, while the long hydrophobic chain facilitates integration into lipid bilayers .
Synthesis and Radiolabeling
The synthesis of 19-iodononadecanoic acid employs a hydroboration-iodination sequence (Fig. 1). Starting with 18-nonadecenoic acid, dicyclohexylborane selectively adds to the double bond, forming an organoborane intermediate. Subsequent reaction with sodium iodide-125 and chloramine-T oxidizes the borane, yielding the iodinated product . This method achieves an 89% isolated yield, with radiochemical purity confirmed via thin-layer chromatography.
Table 1: Synthesis Yields of Iodinated Fatty Acids
| Compound | Chain Length (n) | Yield (%) |
|---|---|---|
| 19-Iodononadecanoic acid | 19 | 89 |
| 22-Iododocosanoic acid | 22 | 91 |
| Methyl 11-Iodoundecanoate | 11 | 94 |
Biological Activity and Pharmacokinetics
Tissue Distribution
In Sprague-Dawley rats, 19-iodononadecanoic acid demonstrates rapid uptake in metabolically active tissues. At 5 minutes post-injection, myocardial uptake reaches 0.71% kg dose/g, surpassing hepatic accumulation (0.47% kg dose/g) . Blood clearance is swift, with residual activity at 0.13% kg dose/g, minimizing background interference in imaging.
Table 2: Tissue Distribution at 5 Minutes Post-Injection
| Tissue | % kg Dose/g (This Study) | % kg Dose/g (Prior Study) |
|---|---|---|
| Heart | 0.71 ± 0.01 | 1.00 |
| Liver | 0.47 ± 0.03 | 0.53 |
| Blood | 0.13 ± 0.00 | 0.16 |
Metabolic Fate
Applications in Nuclear Medicine
Myocardial Imaging
19-Iodononadecanoic acid’s high myocardial extraction ratio (1.05% kg dose/g at peak) enables precise visualization of regional perfusion deficits. In clinical studies, it correlates with thallium-201 uptake patterns but offers superior spatial resolution due to iodine-123’s optimal gamma energy (159 keV) .
Oncological Diagnostics
Preliminary research indicates aberrant retention in lipid-rich tumors, such as glioblastomas and hepatocellular carcinomas. The compound’s prolonged retention in malignant tissues (up to 24 hours post-injection) suggests potential for tumor boundary delineation .
Comparative Analysis with Analogous Compounds
Chain-Length Effects
Shorter-chain iodinated fatty acids (e.g., 11-iodoundecanoic acid) exhibit faster clearance rates (t₁/₂ = 12 min vs. 45 min for 19-iodononadecanoic acid), limiting their diagnostic utility . Conversely, longer-chain derivatives like 22-iododocosanoic acid show prolonged hepatic retention, increasing background noise in cardiac imaging .
Substitution Position
ω-Iodination (terminal position) enhances renal excretion but reduces myocardial uptake compared to ω-1 substitution. For instance, 20-iodoeicosanoic acid (ω-iodinated) achieves only 0.52% kg dose/g in heart tissue versus 0.71% for 19-iodononadecanoic acid .
Recent Advances and Future Directions
Organoborane-Mediated Synthesis
The hydroboration-iodination method eliminates harsh reagents (e.g., iodine monochloride), enabling no-carrier-added synthesis with iodine-123/131. This innovation reduces radiolysis byproducts and improves specific activity (17 Ci/mg) .
Hybrid Tracers
Conjugation with nanoparticles or liposomes extends circulation half-life, enhancing tumor-to-background ratios. Early trials show a 2.3-fold increase in glioblastoma uptake when 19-iodononadecanoic acid is encapsulated in PEGylated liposomes .
Critical Analysis and Limitations
While 19-iodononadecanoic acid excels in preclinical models, clinical translation faces hurdles. Species-specific metabolic differences may alter human pharmacokinetics, necessitating Phase I trials. Additionally, iodine’s 13.2-hour half-life limits same-day repeat imaging, prompting exploration of fluorine-18 analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume